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Compound of Interest

Compound Name:
(3-(Methoxycarbonyl)-4-

methylphenyl)boronic acid

Cat. No.: B591623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for (3-
(Methoxycarbonyl)-4-methylphenyl)boronic acid (CAS No. 1048330-10-4). Despite a

comprehensive search of publicly available scientific databases and literature, detailed

experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS)—for this specific compound remains largely

unavailable. Commercial suppliers confirm its existence and provide basic physicochemical

properties, but do not offer in-depth spectral characterization.

This document, therefore, serves to summarize the available information and provide a general

overview of the expected spectroscopic characteristics and the methodologies typically

employed for the analysis of similar aromatic boronic acid derivatives.

Physicochemical Properties
A summary of the basic information for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
is presented in Table 1.

Table 1: Physicochemical Properties of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b591623?utm_src=pdf-interest
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1048330-10-4 ChemScene, Sigma-Aldrich

Molecular Formula C₉H₁₁BO₄ ChemScene, Sigma-Aldrich

Molecular Weight 193.99 g/mol ChemScene, Sigma-Aldrich

Physical Form Solid Sigma-Aldrich

Purity ≥97% ChemScene

IUPAC Name
(3-methoxycarbonyl-4-

methylphenyl)boronic acid
Sigma-Aldrich

Expected Spectroscopic Data and General
Experimental Protocols
While specific data for the target compound is not available, the following sections describe the

expected spectral features and the general experimental protocols used for the

characterization of aromatic boronic acids.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, both ¹H and ¹³C NMR

would be critical for confirming its structure.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The trisubstituted benzene ring would be expected to show three distinct

signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and

coupling patterns would depend on the electronic effects of the boronic acid,

methoxycarbonyl, and methyl groups.

Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the

aromatic ring, likely appearing in the range of δ 2.2-2.6 ppm.

Methoxy Protons: A singlet for the methoxy group of the ester, typically found around δ 3.8-

4.0 ppm.
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Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable

with D₂O and can appear over a wide chemical shift range.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal for the ester carbonyl group, typically in the δ 165-175 ppm

region.

Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced

by the attached substituents. The carbon attached to the boron atom (C-B) can sometimes

be difficult to observe due to quadrupolar relaxation.

Methyl Carbon (Aromatic): A signal for the aromatic methyl group, usually in the δ 15-25 ppm

range.

Methoxy Carbon: A signal for the methoxy carbon, typically around δ 50-55 ppm.

General Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is

crucial as protic solvents can lead to the exchange of the boronic acid protons.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a sufficient

number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the

carbon attached to boron.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹

corresponding to the O-H stretching of the boronic acid group, often involved in hydrogen
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bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching

vibration of the ester carbonyl group.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O

stretching of the ester.

B-O Stretch: A strong absorption band typically found in the 1300-1400 cm⁻¹ region is

characteristic of the B-O stretching vibration.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

General Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small

amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected

first and automatically subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectral Features:

Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a peak corresponding

to the molecular weight of the compound (193.99). Depending on the ionization technique

used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ might be

observed. Boronic acids are also known to dehydrate, so peaks corresponding to [M-H₂O]⁺

or [M-2H₂O]⁺ might be present. The presence of boron's natural isotopes (¹⁰B and ¹¹B) would

result in a characteristic isotopic pattern for boron-containing fragments.

General Experimental Protocol for Mass Spectrometry:
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: The solution is introduced into the mass spectrometer, often via direct

infusion or coupled with a liquid chromatography (LC) system. ESI is a common ionization

technique for this type of compound. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Experimental Workflow and Logical Relationships
The characterization of a novel or commercially sourced chemical like (3-
(Methoxycarbonyl)-4-methylphenyl)boronic acid follows a logical workflow to confirm its

identity and purity.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

In conclusion, while specific, verified spectroscopic data for (3-(Methoxycarbonyl)-4-
methylphenyl)boronic acid is not readily found in the public domain, this guide provides a

framework for understanding the expected spectral characteristics and the standard

methodologies for their acquisition. Researchers working with this compound are advised to

perform their own analytical characterization to ensure its identity and purity before use in

further applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b591623?utm_src=pdf-body-img
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/product/b591623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Data of (3-(Methoxycarbonyl)-4-
methylphenyl)boronic acid: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b591623#spectroscopic-data-of-3-
methoxycarbonyl-4-methylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b591623#spectroscopic-data-of-3-methoxycarbonyl-4-methylphenyl-boronic-acid
https://www.benchchem.com/product/b591623#spectroscopic-data-of-3-methoxycarbonyl-4-methylphenyl-boronic-acid
https://www.benchchem.com/product/b591623#spectroscopic-data-of-3-methoxycarbonyl-4-methylphenyl-boronic-acid
https://www.benchchem.com/product/b591623#spectroscopic-data-of-3-methoxycarbonyl-4-methylphenyl-boronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591623?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

